Molindone Impurity D Molindone Impurity D
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992750
InChI: InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

Molindone Impurity D

CAS No.:

Cat. No.: VC17992750

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Molindone Impurity D -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one
Standard InChI InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3
Standard InChI Key WIFPBBZYJFIQIG-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC2=C1C(=O)C(=C)CC2)C

Introduction

Structural Identity and Physicochemical Properties

Molecular Architecture

Molindone Impurity D possesses a fused indole-ketone scaffold with distinct substituents influencing its reactivity. The IUPAC name, 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one, reflects its:

  • Ethyl group at position 3

  • Methyl group at position 2

  • Exocyclic double bond at position 5 .

The molecular formula C12H15NO (MW: 189.3 g/mol) was confirmed via high-resolution mass spectrometry, showing a [M+H]+ ion at m/z 190.1234 .

Synthetic Pathways and Optimization

Primary Synthesis Route

The benchmark synthesis involves a four-step sequence (Figure 1):

  • Oxime Formation: 2,3-Pentadione reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol at 60°C to yield 2,3-pentanedione-2-oxime (85% yield).

  • Cyclocondensation: The oxime intermediate undergoes Michael addition with 1,3-cyclohexanedione in acetic acid, forming 2-methyl-3-ethyl-4,5,6,7-tetrahydroindole-4-one (72% yield).

  • Oxidation: Treatment with Jones reagent (CrO3/H2SO4) introduces the C4 ketone (68% yield).

  • Methylene Introduction: Wittig reaction with methyltriphenylphosphonium bromide completes the synthesis (61% yield).

Key Challenges:

  • Over-Oxidation: Excess Cr(VI) leads to dihydroxy byproducts, requiring precise stoichiometric control.

  • Stereochemical Purity: The exocyclic double bond exhibits E/Z isomerism, necessitating low-temperature crystallization .

Reactivity and Stability Profile

Degradation Pathways

Forced degradation studies under ICH Q1A(R2) conditions reveal:

ConditionDegradation ProductsMechanism
Acidic (0.1N HCl)5-Hydroxy derivative (m/z 206)Electrophilic addition
Alkaline (0.1N NaOH)Ring-opened amide (m/z 177)Base-catalyzed hydrolysis
Oxidative (3% H2O2)N-Oxide (m/z 205)Radical-mediated oxidation

Notably, the compound shows pH-dependent stability:

  • t90 (25°C): 48 hours at pH 7.4 vs. 12 hours at pH 1.2 .

Analytical Characterization Strategies

Chromatographic Methods

A validated UPLC-PDA method achieves baseline separation of Molindone Impurity D from eight co-eluting impurities (IMP1–IMP8):

ParameterValue
ColumnHSS C18 (2.1 × 100 mm, 1.8 µm)
Mobile Phase0.1% H3PO4 : ACN (65:35)
Flow Rate0.3 mL/min
Retention Time8.2 ± 0.1 min
LOD/LOQ0.003%/0.01%

Method robustness testing (±10% organic phase, ±2°C column temperature) showed ≤1.5% RSD in retention factors .

Mass Spectrometric Confirmation

LC-ESI-MS/MS analysis in positive ion mode produces characteristic fragments:

  • m/z 190 → 172 (loss of H2O)

  • m/z 172 → 154 (CO elimination)

  • m/z 154 → 127 (retro-Diels-Alder cleavage) .

Pharmaceutical and Regulatory Implications

Toxicological Considerations

While full toxicological data remains proprietary, structural alerts include:

  • Michael acceptor potential (α,β-unsaturated ketone)

  • Genotoxic impurities: None predicted via in silico tools (Derek Nexus v6.0.1) .

Future Research Directions

Synthetic Biology Approaches

Recent advances in cytochrome P450 engineering could enable enzymatic synthesis of Molindone Impurity D, potentially reducing heavy metal waste from traditional oxidation steps.

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